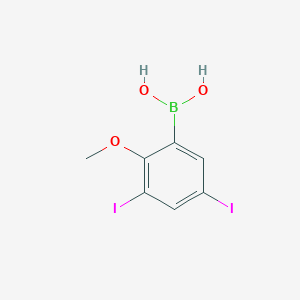

3,5-Diiodo-2-methoxyphenylboronic acid

Description

Foundational Principles of Organoboron Chemistry

Organoboron chemistry is the study of chemical compounds containing a carbon-boron (C-B) bond. The field's modern significance is largely built on the pioneering work of Herbert C. Brown, whose studies on hydroboration opened up new avenues for synthesis. The C-B bond has low polarity, with the carbon atom being slightly more electronegative than boron. A key feature of many organoboranes, particularly triorganoboranes (BR₃), is their electron-deficient nature, as the boron atom possesses an empty p-orbital, making them potent Lewis acids. This electrophilicity is central to their reactivity. Arylboronic acids, with the general formula ArB(OH)₂, are a stable and accessible subclass of organoboron compounds. They are generally crystalline solids that are stable in the presence of air and moisture, a significant advantage over many other organometallic reagents.

Strategic Importance of Arylboronic Acids in Cross-Coupling Methodologies

The strategic importance of arylboronic acids skyrocketed with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling (often called the Suzuki reaction). harvard.edu This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, forges a new carbon-carbon bond between an organoboronic acid and an organohalide (or triflate). harvard.edu

The general catalytic cycle of the Suzuki reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst.

Arylboronic acids are favored reagents for these reactions due to their commercial availability, functional group tolerance, and the generally mild reaction conditions required. harvard.edu These attributes have made the Suzuki reaction a cornerstone of modern synthesis, widely used in the production of pharmaceuticals, agrochemicals, and complex organic materials.

Contextualization of 3,5-Diiodo-2-methoxyphenylboronic Acid within Halogenated Arylboronic Acid Research

Halogenated building blocks are crucial in modern organic synthesis as the inclusion of halogens can modulate a molecule's electronic properties, reactivity, and biological activity. Halogenated arylboronic acids are a particularly useful class of reagents because they contain both a boronic acid moiety for cross-coupling and one or more halogen atoms that can serve as handles for subsequent functionalization. acs.org

This compound is a prime example of such a multifunctional reagent. Its structure contains three key features: the boronic acid group for Suzuki coupling, a methoxy (B1213986) group which is an electron-donating directing group, and two iodine atoms. a2bchem.com These iodine atoms are significant electron-withdrawing groups and provide sites for further chemical modification. a2bchem.com

| Property | Value |

|---|---|

| CAS Number | 1072951-59-7 |

| Molecular Formula | C₇H₇BI₂O₃ |

| Molecular Weight | 403.75 g/mol |

| Physical State | Solid |

| MDL Number | MFCD08457647 |

Recent research has highlighted the potential of this compound (DIMPBA) beyond its role as a synthetic intermediate. A 2024 study investigated its efficacy against the marine pathogens Vibrio parahaemolyticus and Vibrio harveyi. nih.govnih.gov The study found that DIMPBA exhibited significant antibacterial and antibiofilm activity. nih.govfrontiersin.org It was shown to have a minimum inhibitory concentration (MIC) of 100 μg/mL for planktonic cell growth and effectively prevented biofilm formation in a dose-dependent manner. nih.govnih.govfrontiersin.org

The research indicated that DIMPBA could diminish several virulence factors in these bacteria, including motility, fimbrial agglutination, and hydrophobicity. nih.gov Furthermore, the compound demonstrated bactericidal activity in a food model, successfully reducing the presence of V. parahaemolyticus on cooked shrimp. frontiersin.org This positions DIMPBA and other iodo-boric acids as interesting lead compounds for the development of new antimicrobial agents, particularly for combating foodborne pathogens. nih.gov The presence of iodine atoms in its structure is considered a valuable feature for enhancing the properties of biologically active compounds. nih.gov

As a synthetic building block, the dual reactivity of this compound makes it a versatile tool. a2bchem.com The boronic acid can be used in a Suzuki coupling to form a biaryl structure, leaving the two iodine atoms available for subsequent metal-catalyzed reactions, allowing for the construction of complex, multi-substituted aromatic systems.

Properties

IUPAC Name |

(3,5-diiodo-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BI2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXUCKYNVDXHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)I)I)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BI2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584797 | |

| Record name | (3,5-Diiodo-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-59-7 | |

| Record name | (3,5-Diiodo-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072951-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Diiodo 2 Methoxyphenylboronic Acid

Established Synthetic Pathways for Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, largely due to their utility in cross-coupling reactions. Several general methods are well-established for their preparation and are foundational to the synthesis of complex derivatives like 3,5-Diiodo-2-methoxyphenylboronic acid.

Palladium-Catalyzed Borylation Strategies

Palladium-catalyzed borylation, often referred to as the Miyaura-Ishiyama borylation, is a powerful and widely used method for forming carbon-boron bonds. researchgate.net This reaction typically involves the coupling of an aryl halide or triflate with a boron-containing reagent in the presence of a palladium catalyst and a base. researchgate.net A significant advantage of this method is its high functional group tolerance, allowing for the borylation of complex molecules without the need for extensive protecting group strategies. researchgate.netupenn.edu

Common boron sources include bis(pinacolato)diboron (B136004) (B₂pin₂) and its more atom-economical alternative, pinacolborane (HBpin). upenn.edunih.gov The choice of catalyst, ligand, and base is crucial for reaction efficiency. Catalyst systems such as PdCl₂(dppf) and PdCl₂(CH₃CN)₂ have proven effective for a wide range of aryl halides, including iodides, bromides, and even less reactive chlorides. researchgate.netnih.gov The development of highly active catalyst systems has enabled these reactions to be performed with low catalyst loadings and shorter reaction times. nih.gov One-pot procedures that combine the borylation step with a subsequent Suzuki-Miyaura cross-coupling have also been developed, streamlining synthetic processes. nih.gov

Boronation Techniques Utilizing Halogenated Precursors

The use of halogenated precursors is the most common route to arylboronic acids, primarily through the palladium-catalyzed methods described above. researchgate.net Aryl halides (Ar-X, where X = I, Br, Cl) serve as the electrophilic partner in these reactions. nih.gov The reactivity of the halide typically follows the order I > Br > Cl, although modern catalysts have shown high efficacy even for aryl chlorides. upenn.edu

Beyond palladium catalysis, other transition-metal-free methods have emerged. For instance, photoinduced borylation of haloarenes offers a metal-free alternative, proceeding through the generation of aryl radicals under visible light irradiation. organic-chemistry.org The choice of method often depends on the specific substrate, desired functional group compatibility, and the availability of the corresponding halogenated precursor. For a molecule like this compound, the precursor would be a tri-substituted benzene (B151609) ring, 1,3-diiodo-2-methoxybenzene, which would then undergo borylation. The challenge lies in selectively converting one of the C-I bonds to a C-B bond, which can be achieved through metal-halogen exchange followed by borylation. rsc.org

Grignard Reagent-Mediated Approaches and Subsequent Borate (B1201080) Transmetalation

A classic and robust method for synthesizing arylboronic acids involves the use of organometallic reagents, particularly Grignard reagents (Ar-MgX). google.comclockss.org This approach typically involves two main steps:

Formation of the Grignard Reagent : An aryl halide is reacted with magnesium metal to form the corresponding arylmagnesium halide. google.com

Borylation and Hydrolysis : The pre-formed Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. This forms a boronate ester intermediate, which is subsequently hydrolyzed with an aqueous acid to yield the final arylboronic acid. organic-chemistry.org

This method is highly effective for a wide range of substrates. escholarship.org Variations include the use of pinacolborane (HBpin) or diisopropylaminoborane (B2863991) as the boron source, which can react directly with Grignard reagents to form pinacol (B44631) boronate esters or aminoboranes, respectively. clockss.orgescholarship.org The latter can then be hydrolyzed to the boronic acid. clockss.org Barbier-type conditions, where the Grignard reagent is generated in situ in the presence of the boron electrophile, can also be employed to avoid potential side reactions like Wurtz coupling. escholarship.orggoogle.com

Regioselective Iodination Techniques for Substituted Anisoles as Precursors to this compound

The synthesis of the target compound requires the preparation of a specific precursor: 1,3-diiodo-2-methoxybenzene. This necessitates highly regioselective iodination methods for an anisole-based starting material. The methoxy (B1213986) group is an ortho-, para-directing activating group in electrophilic aromatic substitution.

Common iodinating agents for activated aromatic rings like anisole (B1667542) include N-Iodosuccinimide (NIS) and molecular iodine (I₂). acs.orgnih.gov The regioselectivity of the reaction can be controlled by the choice of catalyst and reaction conditions. For example, the iron(III)-catalyzed iodination of anisole with NIS preferentially yields the p-iodoanisole. acs.org Achieving the specific 3,5-diiodo substitution pattern on a 2-methoxyphenyl scaffold requires more advanced strategies to overcome the natural directing effects of the substituents.

Directed Metalation and Directed Metal-Iodine Exchange Reactions

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselectivity that is contrary to the usual patterns of electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) chelates to an organolithium reagent (like n-butyllithium), directing the deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgharvard.edu The methoxy group (-OCH₃) is a well-known DMG. nih.gov

For the synthesis of the precursor to this compound, one could envision a strategy starting from 2-iodoanisole. The methoxy group could direct lithiation to the C6 position. However, to achieve the desired 3,5-diiodo pattern, a more likely pathway involves a metal-halogen exchange.

A highly regioselective method involves the use of a metal-iodine exchange (MIE) reaction on a diiodinated substrate. rsc.org For instance, starting with 2,6-diiodoanisole, a selective metal-iodine exchange could potentially be performed at one of the iodine-bearing carbons, followed by quenching with an electrophile. However, the target requires iodination at the 3 and 5 positions relative to the methoxy group. A plausible route could start with 2-methoxyphenol or anisole, perform an initial iodination, and then use directed metalation techniques to install the second iodine atom. For example, a sequential ortho-alumination followed by electrophilic halogenation has been demonstrated for the regioselective heterohalogenation of 4-halo-anisoles, showcasing the power of directed metalation in controlling the position of incoming halogens. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning the conditions for each step of the synthetic sequence to maximize yield and minimize the formation of impurities.

Key parameters for optimization in the iodination steps include:

Reagent Stoichiometry : Adjusting the equivalents of the iodinating agent (e.g., NIS) to prevent over-iodination or incomplete reaction.

Catalyst : Selecting the appropriate Lewis acid or catalyst to achieve the desired regioselectivity. For instance, iron(III) chloride is an effective catalyst for iodinating activated arenes. acs.org

Solvent and Temperature : Solvent choice can significantly impact reaction rates and selectivity. acs.org Temperature control is critical to manage the exothermic nature of halogenations and prevent side reactions.

For the borylation step , optimization focuses on:

Catalyst System : The choice of palladium precursor and ligand is crucial. For example, different phosphine (B1218219) ligands can dramatically affect the efficiency of palladium-catalyzed borylations. nih.gov

Base : The type and amount of base (e.g., potassium acetate, triethylamine) can be the deciding factor in the selective formation of the carbon-boron bond. researchgate.net

Reaction Time and Temperature : Monitoring the reaction progress to determine the optimal time to ensure complete conversion while avoiding product degradation.

Purification : The final product is an arylboronic acid, which can be prone to dehydration to form boroxine (B1236090) anhydrides. Optimization of the workup and purification, for example, by converting the boronic acid to a more stable trifluoroborate salt for purification and then reverting it, can be a crucial strategy. researchgate.net

A summary of potential optimization parameters for a hypothetical synthesis is presented in the table below.

Table 1: Potential Optimization Parameters for the Synthesis of this compound

| Synthetic Step | Variable to Optimize | Rationale |

|---|---|---|

| Iodination | Iodinating Agent (e.g., I₂, NIS) | Control reactivity and selectivity. |

| Catalyst (e.g., FeCl₃, TFA) | Enhance reaction rate and control regiochemistry. acs.orgorganic-chemistry.org | |

| Solvent (e.g., CH₂Cl₂, MeCN) | Influence reaction kinetics and solubility. acs.org | |

| Temperature | Prevent side reactions and decomposition. | |

| Borylation | Boron Source (e.g., B₂pin₂, HBpin) | Affects atom economy and reactivity. upenn.edunih.gov |

| Palladium Catalyst/Ligand | Key to catalytic cycle efficiency and substrate scope. nih.gov | |

| Base (e.g., KOAc, Et₃N) | Essential for the transmetalation step. researchgate.net | |

| Workup/Purification | Ensure stability and purity of the final boronic acid. researchgate.net |

Mechanistic Investigations of 3,5 Diiodo 2 Methoxyphenylboronic Acid in Cross Coupling Reactions

Detailed Exploration of the Suzuki-Miyaura Cross-Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org For a substrate like 3,5-diiodo-2-methoxyphenylboronic acid, the presence of two iodine atoms and a sterically demanding ortho-methoxy group introduces specific electronic and steric factors that influence the kinetics and outcome of each step.

Oxidative Addition: Kinetics, Substrate Reactivity, and Catalyst Design

The initial and often rate-determining step in the catalytic cycle is the oxidative addition of an organic halide to a low-valent palladium(0) complex. libretexts.org This step involves the insertion of the palladium center into the carbon-halogen bond, leading to a palladium(II) species. libretexts.org The reactivity of the organic halide is a critical factor, with the rate of oxidative addition typically following the order of C-I > C-Br > C-Cl. libretexts.org In the context of a coupling partner for this compound, an aryl iodide would be the most reactive, followed by an aryl bromide.

The design of the catalyst, particularly the phosphine (B1218219) ligands, plays a crucial role in modulating the rate and efficiency of oxidative addition. libretexts.org Bulky, electron-rich phosphine ligands are known to promote the formation of a monoligated palladium species, which is highly reactive in the oxidative addition step. harvard.edu Such ligands can also stabilize the resulting organopalladium(II) complex. For a sterically hindered substrate, the choice of ligand is paramount to achieving good catalytic turnover.

Kinetic studies on similar systems have shown that oxidative addition is typically first-order in the palladium complex. collectionscanada.gc.ca The concentration and nature of the phosphine ligand can also influence the rate, with excess ligand potentially inhibiting the reaction by forming less reactive, higher-coordinate palladium complexes. collectionscanada.gc.ca

Table 1: Hypothetical Relative Rates of Oxidative Addition for Aryl Halides with a Pd(0) Catalyst

| Aryl Halide | Relative Rate |

|---|---|

| Aryl Iodide | 100 |

| Aryl Bromide | 10 |

| Aryl Chloride | 1 |

This table illustrates the general trend in reactivity and is not based on experimental data for this specific reaction.

Transmetalation: Mechanistic Pathways and the Crucial Role of Basic Additives

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium(II) center, displacing the halide. wikipedia.org This process is a pivotal and complex step in the Suzuki-Miyaura reaction, with its mechanism being the subject of extensive research. rsc.orgchembites.org The presence of a base is essential for transmetalation to occur, and its role has been a topic of significant discussion. wikipedia.orgresearchgate.netdeepdyve.com

Two primary mechanistic pathways are generally considered for the role of the base in activating the boronic acid:

The Boronate Pathway: In this pathway, the base (e.g., hydroxide (B78521) or alkoxide) attacks the Lewis acidic boron atom of the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻). deepdyve.comumn.edu This activated boronate then reacts with the arylpalladium(II) halide complex.

The Oxo-Palladium Pathway: Alternatively, the base can react with the arylpalladium(II) halide complex to form a palladium-hydroxo or -alkoxo complex. chembites.orgacs.org This complex is more electrophilic and readily reacts with the neutral boronic acid.

Recent studies suggest that both pathways may be operative, with the dominant route depending on the specific reaction conditions, including the nature of the base, solvent, and ligands. researchgate.net For this compound, the electronic effects of the iodine and methoxy (B1213986) substituents will influence its pKa, which in turn can affect the equilibrium of boronate formation and thus the reaction pathway. deepdyve.com The steric hindrance from the ortho-methoxy group may also influence the approach of the boronic acid or boronate to the palladium center.

The intermediacy of species containing a palladium-oxygen-boron (Pd-O-B) linkage has been a key focus of mechanistic studies aiming to elucidate the transmetalation step. acs.orgresearchgate.net While these intermediates are often transient and difficult to isolate, low-temperature nuclear magnetic resonance (NMR) spectroscopy and computational studies have provided evidence for their existence. acs.orgresearchgate.net

The formation of a Pd-O-B bridged intermediate is a common feature in both the boronate and oxo-palladium pathways. acs.org The structure and reactivity of this intermediate are crucial in determining the efficiency of the subsequent transfer of the aryl group from boron to palladium. The electronic nature of the substituents on the aryl ring of the boronic acid can influence the stability and reactivity of this intermediate. For this compound, the electron-withdrawing iodine atoms may impact the electron density at the boron center, affecting the formation and subsequent breakdown of the Pd-O-B intermediate.

The architecture of the ligands coordinated to the palladium center has a profound impact on the transmetalation step. chembites.org The steric bulk and electronic properties of the ligands can influence the accessibility of the palladium center for the incoming boronic acid or boronate, as well as the stability of the intermediates formed during transmetalation.

For sterically demanding boronic acids like this compound, the use of bulky ligands can create a more open coordination sphere around the palladium, facilitating the approach of the boronic acid. However, excessively bulky ligands might also hinder the formation of the necessary transition states. Therefore, a fine balance in the steric and electronic properties of the ligand is often required to achieve optimal transmetalation efficiency.

Table 2: Effect of Ligand Type on Hypothetical Transmetalation Rate

| Ligand Type | Relative Rate |

|---|---|

| Bulky, Electron-Rich Phosphine | High |

| Less Bulky Phosphine | Moderate |

| No Ligand | Low |

This table represents a general trend and is not based on specific experimental data for this compound.

Reductive Elimination and Product Formation Kinetics

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated. libretexts.orglibretexts.org This step typically proceeds from a cis-organopalladium(II) complex. youtube.com

The rate of reductive elimination can be influenced by the electronic nature of the coupling partners and the steric crowding around the palladium center. Electron-donating groups on the aryl partners can sometimes slow down reductive elimination, while steric bulk can promote it by relieving steric strain in the transition state. The kinetics of this step are often fast relative to oxidative addition and transmetalation. Kinetic analyses of related Suzuki-Miyaura reactions have shown that reductive elimination is a first-order process. acs.org

Regioselectivity and Chemoselectivity in Cross-Coupling Reactions Involving this compound

A key challenge in the cross-coupling reactions of polyhalogenated substrates is controlling the regioselectivity and chemoselectivity. This compound presents two identical iodine atoms, which under normal Suzuki-Miyaura conditions, could both potentially react.

In a scenario where this boronic acid is coupled with a di- or polyhalogenated aromatic compound, the inherent reactivity differences between the halogen atoms on the coupling partner would primarily govern the initial site of reaction. For instance, in a molecule containing both bromine and chlorine, the C-Br bond would preferentially undergo oxidative addition.

However, when considering the sequential coupling of the two iodo groups on the this compound itself, the electronic and steric environment of each C-I bond becomes critical after the first coupling reaction. The introduction of a new aryl group at one of the iodo positions will alter the electronic properties and steric hindrance at the remaining iodo position, thereby influencing the rate of the second coupling.

Studies on similar dihalogenated systems have shown that the regioselectivity can be controlled by carefully selecting the catalyst, ligands, and reaction conditions. nih.govresearchgate.net For example, the use of specific ligands can direct the catalyst to a particular position based on steric or electronic preferences. nih.gov In the case of this compound, the ortho-methoxy group provides a significant steric and electronic bias that could potentially be exploited to achieve selective mono- or diarylation. The methoxy group may also exhibit a coordinating effect with the palladium center, influencing the regiochemical outcome, as has been observed in similar ortho-substituted systems. nih.govbeilstein-journals.org

A hypothetical chemoselective cross-coupling could be envisioned where one of the iodine atoms reacts preferentially under one set of conditions, followed by a second, different coupling at the remaining iodine position under a different set of conditions. This would allow for the synthesis of unsymmetrical biaryl products. The development of such selective methodologies often relies on the subtle differences in reactivity between the two nucleophilic sites. nih.gov

Table 3: Potential Products in the Cross-Coupling of this compound with an Aryl Halide

| Product Type | Description | Potential for Control |

|---|---|---|

| Mono-arylated Product | One iodine atom is replaced by the aryl group from the halide. | High, through control of stoichiometry and reaction time. |

| Di-arylated Product (Symmetrical) | Both iodine atoms are replaced by the same aryl group. | Achievable with excess aryl halide and prolonged reaction time. |

Selective Mono- versus Multi-Coupling Strategies

Polyhalogenated aromatic compounds, such as this compound, present an opportunity for sequential, site-selective cross-coupling reactions, allowing for the differential functionalization of the aromatic core. The ability to achieve selective mono-coupling over multi-coupling is a significant challenge in Suzuki-Miyaura reactions. Generally, there is a kinetic preference for the formation of the fully substituted product. This tendency is observed across different reaction conditions, including variations in catalysts, temperature, and the nature of the boronic acid substituents. The preference for multi-coupling can be attributed to the proximity of the regenerated catalyst to the newly formed mono-coupled intermediate, which promotes a subsequent reaction at the remaining halogen site. frontiersin.org

The reactivity of the electrophilic substrate is highly dependent on the nature of the leaving group, with the reactivity order being I > Br > Cl. nih.gov In the case of this compound, both reactive sites are identical, which can make selective mono-arylation challenging. However, by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the coupling partners, it is possible to favor the mono-arylated product. For instance, using a substoichiometric amount of the coupling partner relative to the diiodo-compound can increase the statistical likelihood of mono-substitution.

Furthermore, the choice of catalyst and ligands can influence the selectivity. The use of bulky ligands can sterically hinder the approach of the catalyst to the second reactive site after the initial coupling, thereby favoring the mono-coupled product. nih.gov Conversely, highly active catalyst systems may lead to a higher proportion of the di-substituted product. frontiersin.org

Steric and Electronic Effects of Diiodo and Methoxy Substituents on Reaction Outcome

The reactivity of this compound in cross-coupling reactions is significantly influenced by the steric and electronic properties of its substituents: the two iodine atoms and the methoxy group.

Electronic Effects: The electronic nature of the substituents plays a crucial role in the reactivity of the aryl halide. The two iodine atoms are electron-withdrawing through their inductive effect, which generally increases the rate of oxidative addition of the aryl-iodine bond to the palladium(0) catalyst. acs.org This is a key step in the catalytic cycle of many cross-coupling reactions. libretexts.orgyoutube.com

The methoxy group, on the other hand, is an electron-donating group through resonance, which can have a counteracting effect. However, its inductive effect is electron-withdrawing. The net electronic effect of the methoxy group depends on its position relative to the reacting site. In the case of this compound, the methoxy group is ortho to the boronic acid and meta to the two iodine atoms. Its electronic influence on the C-I bond reactivity is therefore less direct than that of the iodine atoms themselves. The electron-withdrawing nature of the iodine substituents is expected to be the dominant electronic factor influencing the oxidative addition step at the C-I bonds. acs.org

Alternative Cross-Coupling Reactions Utilizing this compound

While the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, this compound can potentially participate in a range of other cross-coupling reactions, expanding its synthetic utility.

Carbon-Carbon Bond Forming Reactions Beyond Suzuki-Miyaura

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com Given the presence of two reactive C-I bonds, this compound could serve as a platform for the introduction of two alkyne moieties. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide intermediate. wikipedia.org The reactivity of aryl iodides in Sonogashira coupling is generally high. youtube.com

Table 1: Potential Sonogashira Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | Mono- or Di-alkynylated Product |

This table represents a hypothetical reaction based on the general principles of the Sonogashira coupling.

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O)

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgrug.nlyoutube.comrsc.org This reaction is a powerful tool for the synthesis of arylamines. This compound, with its two aryl-iodide bonds, could be a suitable substrate for sequential or double amination reactions. The catalytic cycle involves oxidative addition of the aryl iodide to the palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. youtube.com The choice of bulky, electron-rich phosphine ligands is often crucial for the success of these reactions. youtube.com

Chan-Lam Coupling: The Chan-Lam coupling reaction provides a route to form carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.netrsc.orgyoutube.com Unlike the Buchwald-Hartwig reaction which couples an aryl halide with a nucleophile, the Chan-Lam coupling typically involves an arylboronic acid and a nucleophile such as an amine or an alcohol. wikipedia.org Therefore, the boronic acid functionality of this compound would be the reactive site in this transformation, allowing for the introduction of a nitrogen or oxygen substituent at the C1 position. The reaction is attractive due to its often mild conditions, sometimes proceeding at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a copper(III) intermediate. wikipedia.org

Table 2: Potential Carbon-Heteroatom Bond Forming Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Potential Product Moiety |

| Buchwald-Hartwig Amination | This compound | Amine | Palladium complex with phosphine ligands | C-N bond at C3 and/or C5 |

| Chan-Lam Coupling | This compound | Amine or Alcohol | Copper salt | C-N or C-O bond at C1 |

This table illustrates the potential application of this compound in C-N and C-O bond-forming reactions based on established methodologies.

Advanced Applications and Functionalization Strategies of 3,5 Diiodo 2 Methoxyphenylboronic Acid

Role as a Versatile Building Block in Complex Molecule Synthesis

3,5-Diiodo-2-methoxyphenylboronic acid is a highly functionalized organoboron compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring two iodine atoms and a methoxy (B1213986) group on the phenyl ring, provides a platform for intricate molecular engineering. The presence of the boronic acid moiety makes it an ideal substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation. a2bchem.com This reactivity allows chemists to efficiently connect the di-iodinated phenyl ring to other organic fragments, constructing complex molecular backbones with high precision. a2bchem.com

The two iodine atoms are not merely for increasing molecular weight; they are reactive handles that can be selectively functionalized through subsequent coupling reactions or other transformations. Furthermore, the electron-withdrawing nature of the iodine atoms enhances the compound's stability and can modulate its reactivity in synthetic procedures. a2bchem.com The methoxy group also plays a crucial role, exerting a directing effect in certain transition metal-catalyzed reactions, which enables chemists to achieve selective functionalization at specific positions within a molecule. a2bchem.com This combination of reactive sites makes the compound a valuable tool for building elaborate molecular architectures. a2bchem.com

In the field of medicinal chemistry, this compound is valued as a precursor for creating diverse and complex molecular scaffolds intended for pharmaceutical applications. a2bchem.com Its utility in Suzuki-Miyaura cross-coupling reactions is frequently exploited to synthesize biaryl and poly-aryl structures, which are common motifs in many drug candidates. a2bchem.com The ability to sequentially replace the iodine atoms allows for the controlled, stepwise construction of complex molecules. This strategic approach is essential in the synthesis of novel heterocyclic compounds and other scaffolds that form the core of potential therapeutic agents. The compound is also identified as a protein degrader building block, indicating its role in the development of molecules for targeted protein degradation, a cutting-edge area of drug discovery. labsolu.ca The specific arrangement of its functional groups facilitates the construction of novel molecular architectures, making it a key intermediate in the synthesis of complex, drug-like molecules. a2bchem.com

The same features that make this compound valuable in pharmaceuticals also apply to materials science. a2bchem.com The compound serves as a monomer or key intermediate in the synthesis of advanced organic materials, such as conjugated polymers and materials for electronic applications. bldpharm.com The ability to form new carbon-carbon bonds via its boronic acid group and iodine atoms is fundamental to building the extended π-conjugated systems required for materials with specific optical or electronic properties. The heavy iodine atoms can also influence the material's properties, including its photophysical characteristics and intermolecular interactions, which are critical for applications in fields like organic electronics and sensor technology. Its role as a building block extends to the creation of Covalent Organic Frameworks (COFs) and other structured polymeric materials. bldpharm.com

Exploration of Biological Activities and Structure-Activity Relationships

Recent research has illuminated the potential of this compound not just as a synthetic intermediate, but as a biologically active molecule itself. Studies have focused on its antimicrobial properties, revealing significant efficacy against specific pathogenic bacteria.

This compound (DIMPBA) has demonstrated notable antibacterial and antibiofilm activity against pathogenic marine bacteria, including Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.orgnih.gov Vibrio species are a significant concern in seafood safety and aquaculture, causing foodborne infections and diseases in marine life. nih.gov In a study investigating 34 halogenated acids, DIMPBA was one of two compounds that showed potent activity. frontiersin.org It was found to completely inhibit the growth of planktonic V. parahaemolyticus cells at a minimum inhibitory concentration (MIC) of 100 μg/mL. frontiersin.orgnih.gov

Furthermore, DIMPBA effectively prevents the formation of biofilms in a dose-dependent manner. nih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which enhances their resistance to antimicrobial agents and disinfectants. frontiersin.org The ability of DIMPBA to disrupt this process is crucial, and it has been shown to effectively inhibit biofilm formation on the surfaces of squid and shrimp, demonstrating its potential application in food safety. frontiersin.orgnih.gov

Table 1: Antibacterial and Antibiofilm Activity of DIMPBA against Vibrio parahaemolyticus

| Activity Assessed | Target Organism | Effective Concentration | Outcome | Reference |

| Planktonic Cell Growth | V. parahaemolyticus | 100 µg/mL (MIC) | Complete inhibition of cell growth | frontiersin.org, nih.gov |

| Biofilm Formation | V. parahaemolyticus | Dose-dependent | Prevention of biofilm formation | frontiersin.org, nih.gov |

The antibiofilm efficacy of this compound is linked to its ability to diminish several key virulence factors that are essential for bacterial pathogenicity and the biofilm lifestyle. frontiersin.orgnih.gov Virulence factors contribute to an organism's ability to cause disease. DIMPBA has been shown to interfere with multiple processes in Vibrio species. nih.gov

Specifically, the compound was found to reduce bacterial motility, a critical factor for bacteria to seek out nutrients and colonize surfaces. frontiersin.org It also hampered the agglutination of fimbria (cell surface appendages involved in adhesion), reduced cell surface hydrophobicity (which influences attachment to surfaces), and decreased indole (B1671886) synthesis (a signaling molecule involved in various bacterial processes, including biofilm formation). frontiersin.orgnih.gov By disrupting these interconnected virulence mechanisms, DIMPBA effectively hinders the proliferation of both free-swimming (planktonic) and biofilm-embedded bacterial cells. nih.gov

Table 2: Effect of DIMPBA on Virulence Factors of Vibrio Species

| Virulence Factor/Process | Effect of DIMPBA Treatment | Reference |

| Motility (Swimming & Swarming) | Diminished | frontiersin.org |

| Fimbrial Agglutination | Diminished | nih.gov |

| Hydrophobicity | Diminished | nih.gov |

| Indole Synthesis | Diminished | nih.gov |

While the precise molecular targets of this compound are still under investigation, its structure provides clues to its mechanism of action. The boronic acid group is known to form reversible covalent bonds with diols, a functional group present in many biological molecules, including bacterial cell wall components, polysaccharides in the biofilm matrix, and enzyme active sites. This interaction is a likely contributor to its biological activity.

The compound's structure, featuring two large iodine atoms and a methoxy group, dictates its steric and electronic properties, which are key to its structure-activity relationship. a2bchem.com The inhibition of multiple virulence factors, such as motility and indole production, suggests that DIMPBA may interfere with complex regulatory networks like quorum sensing (QS). frontiersin.orgnih.gov QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation and virulence factor production. frontiersin.org While not directly demonstrated for DIMPBA, disrupting such signaling pathways is a known mechanism for other antibiofilm agents. The halogenation with iodine is also significant, as studies on other compounds like halogenated indoles have shown that the position and type of halogen are crucial for antibacterial efficacy against Vibrio species. nih.gov The combination of the reactive boronic acid head and the heavily substituted phenyl ring likely allows DIMPBA to interact with and disrupt key bacterial proteins or processes essential for survival and virulence. frontiersin.orgnih.gov

Catalytic Roles and Directed Functionalization Methodologies

The application of boronic acids in catalysis is a burgeoning field, extending beyond their traditional use in cross-coupling reactions. Their ability to act as Lewis acids, coupled with the potential for ancillary functional groups to direct or participate in reactions, allows for the design of sophisticated catalytic systems.

While specific studies detailing the use of this compound as a bifunctional catalyst for C-H functionalization are not extensively documented, its structure suggests significant potential in this area. Bifunctional catalysis involves the simultaneous activation of both the nucleophile and the electrophile, often leading to enhanced reactivity and selectivity. In the context of C-H functionalization, the boronic acid group can act as a Lewis acid to activate a substrate, while other parts of the molecule can direct the catalytic center to a specific C-H bond.

The presence of multiple reactive sites on this compound—the boronic acid, the two C-I bonds, and the aromatic ring itself—makes it an interesting substrate for studying chemo- and regioselectivity in complex synthetic transformations. The boronic acid group is a versatile handle for various transformations, including the Suzuki-Miyaura coupling. The carbon-iodine bonds are also highly reactive and can participate in a wide range of cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig couplings.

This multifunctionality allows for the stepwise and selective functionalization of the molecule. For instance, the difference in reactivity between the boronic acid and the C-I bonds can be exploited to perform sequential cross-coupling reactions under different catalytic conditions. This allows for the controlled introduction of different substituents at specific positions, a crucial capability in the synthesis of complex organic molecules. Moreover, the electronic environment created by the methoxy and iodo substituents can influence the regioselectivity of further electrophilic aromatic substitution reactions on the phenyl ring. Phenylboronic acid has also been noted for its potential utility in regioselective halodeboronation processes. researchgate.net

Integration into Supramolecular Assemblies and Dynamic Covalent Chemistry

The ability of boronic acids to form reversible covalent bonds with diols is the cornerstone of their application in supramolecular chemistry and the construction of dynamic materials. This reversible nature allows for the creation of self-healing and stimuli-responsive systems.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. tcichemicals.com The synthesis of COFs often relies on the formation of reversible covalent bonds, which allows for the correction of errors during the crystallization process, leading to highly ordered materials. chemscene.com Boronic acids are key building blocks in this field, as they can undergo self-condensation to form boroxine (B1236090) linkages or react with diol-containing linkers to form boronate esters. tcichemicals.comalfa-chemistry.com

While the direct use of this compound in the synthesis of COFs is not yet widely reported, its structure makes it a prime candidate for a functional linker. By co-condensing this molecule with other polyfunctional linkers, it would be possible to incorporate both iodine and methoxy functionalities directly into the COF backbone. researchgate.net The iodine atoms could serve as heavy atoms to enhance properties like X-ray absorption or could be used as reactive sites for post-synthetic modification of the COF, allowing for the introduction of further functionalities. researchgate.net The methoxy group, on the other hand, could influence the electronic properties and the hydrophilicity of the pores. The ability to functionalize COFs in such a precise manner is critical for tuning their properties for specific applications, such as gas storage, separation, and catalysis. bohrium.comresearchgate.net

A hypothetical COF synthesis could involve the trimerization of this compound to form a boroxine-linked 2D framework, as illustrated in the table below.

| Reactant | Linkage Type | Potential COF Properties |

| This compound | Boroxine | Crystalline, porous, high surface area, functionalized with iodine and methoxy groups, potential for post-synthetic modification. |

Dynamic covalent chemistry is a powerful tool for the creation of "smart" materials that can respond to external stimuli. nih.gov Hydrogels based on dynamic covalent bonds are of particular interest due to their potential applications in drug delivery, tissue engineering, and sensing. rsc.orgmdpi.com The reversible formation of boronate esters between boronic acids and diols is a widely used dynamic covalent reaction for the preparation of such hydrogels. nih.govnih.gov

This compound could be incorporated into polymer chains to create functional hydrogels. For example, a polymer bearing this boronic acid derivative could be crosslinked with a diol-containing polymer, such as polyvinyl alcohol (PVA), to form a hydrogel. mdpi.com The resulting gel would be held together by dynamic boronate ester linkages, which could be reversibly broken and reformed by changing the pH or by the addition of a competitive diol, such as glucose. This would lead to a stimuli-responsive material that could, for example, release a therapeutic agent in response to a specific biological signal. The iodine atoms on the phenyl ring could also be exploited to impart radiopacity to the hydrogel for imaging purposes or to create sites for further chemical modification. The development of such multifunctional, stimuli-responsive hydrogels is a major goal in materials science and biomedical engineering. rsc.org

The table below summarizes the potential components and properties of a dynamic hydrogel system incorporating this compound.

| Boronic Acid Component | Diol Crosslinker | Dynamic Bond | Potential Stimuli | Potential Applications |

| Polymer-grafted this compound | Polyvinyl alcohol (PVA) | Boronate Ester | pH, Glucose | Drug delivery, tissue engineering, biosensing |

Computational and Spectroscopic Characterization in the Context of 3,5 Diiodo 2 Methoxyphenylboronic Acid Research

Quantum Chemical Approaches for Reaction Mechanism Elucidation

Quantum chemical methods are indispensable for delving into the intricate details of reaction mechanisms at the molecular level. For a substituted arylboronic acid like 3,5-Diiodo-2-methoxyphenylboronic acid, these computational tools can illuminate the electronic and energetic factors governing its chemical transformations, such as in Suzuki-Miyaura coupling reactions.

Density Functional Theory (DFT) has become a valuable method for studying reaction mechanisms involving boronic acids due to its balance of computational cost and accuracy. researchgate.net DFT calculations allow for the localization and characterization of transition states and intermediates along a reaction coordinate. For reactions involving this compound, DFT can be employed to model the key steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. purdue.edu

For instance, in a hypothetical Suzuki-Miyaura coupling reaction, DFT calculations could identify the structures and energies of palladium intermediates complexed with the 3,5-diiodo-2-methoxyphenyl ligand. By mapping the potential energy surface, researchers can determine the rate-determining step and understand how the sterically bulky iodine atoms and the electron-donating methoxy (B1213986) group influence the activation barriers of the transition states. mdpi.com A theoretical mechanism for nucleophilic addition reactions can be proposed based on DFT calculations, identifying the formation of key intermediates like vinyl carbanions. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for a Suzuki-Miyaura Coupling Step with this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Aryl halide + Pd(0) catalyst | 0.0 |

| Oxidative Addition TS | Transition state for C-X bond cleavage | +15.2 |

| Pd(II) Intermediate | Oxidative addition product | -5.7 |

| Transmetalation TS | Transition state with boronic acid | +12.8 |

| Diaryl-Pd(II) Complex | Intermediate after ligand exchange | -10.3 |

| Reductive Elimination TS | Transition state for C-C bond formation | +20.5 |

| Products | Coupled product + Pd(0) catalyst | -25.0 |

Note: This table is illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations.

Computational models, particularly DFT, can predict various parameters that correlate with the reactivity and selectivity of this compound. By calculating global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the compound's susceptibility to nucleophilic or electrophilic attack. niscpr.res.in

Spectroscopic Techniques for Structural and Mechanistic Analysis

Spectroscopic methods are the cornerstone of experimental investigations into reaction mechanisms, providing real-time data on the consumption of reactants and the formation of products and intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time. nih.gov For reactions involving this compound, ¹H, ¹³C, and ¹¹B NMR can be utilized. The use of benchtop NMR spectrometers with on-line continuous-flow or stopped-flow sampling methods has made this technique more accessible for reaction monitoring. nih.gov

Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) and pure shift methods, can help in the unambiguous assignment of signals in complex reaction mixtures and aid in the identification of transient intermediates. chemrxiv.orgresearchgate.net For example, in-situ ¹¹B NMR could be used to observe the transformation of the boronic acid to a boronate species during the transmetalation step of a cross-coupling reaction. Reaction monitoring by NMR allows for the direct observation of reactive intermediates and their relative rates of conversion. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for Monitoring a Reaction of this compound

| Species | Key Proton Signal | Typical Chemical Shift (ppm) | Observation |

| This compound | Aromatic Protons | 7.5 - 8.0 | Decrease in intensity over time |

| This compound | Methoxy Protons | 3.8 - 4.0 | Decrease in intensity over time |

| Cross-coupled Product | New Aromatic Protons | 7.0 - 7.8 | Increase in intensity over time |

| Byproduct | Diagnostic Signals | Varies | Appearance and change in intensity |

Note: This table is illustrative. Specific chemical shifts are dependent on the solvent and the specific reaction.

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of reactants, products, and even reaction intermediates. purdue.edu Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are particularly useful for analyzing organometallic and polar organic compounds involved in reactions with this compound. nih.gov

By coupling a mass spectrometer to a liquid chromatography system (LC-MS), one can separate the components of a reaction mixture and obtain mass spectra for each, allowing for quantitative analysis of reaction progress. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to confirm the elemental composition of the final products and any observed intermediates, lending strong support to proposed reaction mechanisms.

Theoretical Studies on Electronic Structure and Bonding

Theoretical studies provide fundamental insights into the electronic structure and bonding characteristics of this compound. Natural Bond Orbital (NBO) analysis, for example, can be used to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule. niscpr.res.in

These calculations can quantify the nature of the C-B and C-I bonds, as well as the electronic influence of the methoxy substituent. Understanding the electronic structure helps to rationalize the molecule's observed reactivity and spectroscopic properties. For instance, analyzing the molecular orbitals can explain the wavelengths of maximum absorption in its UV-Vis spectrum and predict its potential for applications in materials science. niscpr.res.inresearchgate.net The arrangement of molecules in the solid state, governed by intermolecular interactions, can also be studied using computational methods like DFT, which is crucial for understanding crystal engineering principles.

Analysis of the Inductive and Resonance Effects of Diiodo and Methoxy Substituents on Boron Acidity and Reactivity

The electronic properties and, consequently, the chemical behavior of this compound are significantly influenced by the substituents on the phenyl ring. The interplay of inductive and resonance effects of the two iodine atoms and the methoxy group dictates the acidity of the boronic acid and its reactivity in various organic transformations.

Inductive and Resonance Effects of Substituents

Substituents on an aromatic ring exert their electronic influence through two primary mechanisms: the inductive effect (I) and the resonance (or mesomeric) effect (M). The inductive effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms, while the resonance effect involves the delocalization of pi (π) electrons across the conjugated system.

In the case of this compound, we have the following substituents to consider:

Two Iodine Atoms (at C3 and C5): Halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I). researchgate.net While they do possess lone pairs that can be donated through resonance (+M), for halogens heavier than fluorine, the inductive effect is generally considered to be dominant.

A Methoxy Group (at C2): The oxygen atom in the methoxy group is highly electronegative, leading to an electron-withdrawing inductive effect (-I). researchgate.net However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M). wikipedia.org

The net electronic effect of a substituent is a combination of its inductive and resonance contributions. This is often quantified by Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta or para position. wikipedia.orgutexas.edu While direct Hammett constants for ortho substituents are less straightforward due to the inclusion of steric effects, the meta and para values provide valuable insight into the electronic character of the substituents. utexas.eduresearchgate.net

Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -I (Iodo) | 0.35 | 0.18 |

| -OCH₃ (Methoxy) | 0.11 | -0.24 |

Data sourced from multiple references. oup.com

Influence on Boron Acidity

The Lewis acidity of a phenylboronic acid, often discussed in terms of its Brønsted acidity (pKa) in aqueous solution, is highly dependent on the electron density at the boron atom. Electron-withdrawing groups on the phenyl ring decrease the electron density on the boron, making it more electrophilic and thus a stronger Lewis acid (lower pKa). libretexts.org Conversely, electron-donating groups increase the electron density on the boron, weakening its acidity (higher pKa).

For this compound:

The two iodine atoms at the meta positions relative to the boronic acid group exert a strong electron-withdrawing inductive effect (-I), which significantly increases the acidity of the boronic acid.

Influence on Reactivity

The reactivity of this compound, particularly in common applications like the Suzuki-Miyaura cross-coupling reaction, is also governed by the electronic and steric effects of its substituents. In the Suzuki-Miyaura reaction, the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is a key part of the catalytic cycle. acs.org

The electronic nature of the substituents on the phenylboronic acid can influence the rate and efficiency of transmetalation. Electron-donating groups can enhance the nucleophilicity of the organic group being transferred, potentially accelerating the reaction. acs.org Conversely, strong electron-withdrawing groups can decrease the electron density on the carbon atom attached to boron, which might impact the transmetalation step.

In the case of this compound:

The strong electron-withdrawing nature of the two iodine atoms would decrease the nucleophilicity of the phenyl ring.

The ortho-methoxy group, in addition to its electronic effects, can sterically hinder the approach of the palladium complex to the boronic acid moiety, potentially slowing down the reaction. acs.org

Therefore, the reactivity of this compound in reactions like the Suzuki-Miyaura coupling will be a balance between the activating/deactivating electronic effects and the steric hindrance provided by the substituents.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes to Access Complex Derivatives of 3,5-Diiodo-2-methoxyphenylboronic Acid

The future synthesis of complex derivatives originating from this compound is poised to embrace more sustainable and efficient methodologies. While traditional methods for creating substituted phenylboronic acids exist, emerging technologies offer pathways to novel analogs with enhanced properties and reduced environmental impact. researchgate.net

Flow Chemistry: Continuous flow synthesis represents a significant leap forward from traditional batch processing. This technique allows for rapid and highly controlled reactions, often with improved yields and safety profiles. For the synthesis of DIMPBA derivatives, flow chemistry could enable precise control over reaction parameters, facilitating the introduction of a wide array of functional groups onto the phenyl ring or modification of the boronic acid moiety itself. nih.gov The ability to perform multi-step syntheses in a continuous fashion would streamline the production of complex molecules derived from DIMPBA.

Mechanochemistry: This solvent-free or low-solvent approach utilizes mechanical force to drive chemical reactions. rsc.orgnih.gov Mechanochemical methods, such as ball milling, are inherently "green" as they significantly reduce or eliminate the need for hazardous organic solvents. rsc.org The application of mechanochemistry to the synthesis of DIMPBA derivatives could lead to the development of novel solid-state reactions, potentially yielding unique polymorphs or co-crystals with distinct physicochemical properties. This approach is particularly promising for creating libraries of DIMPBA analogs for high-throughput screening.

Biocatalysis: The use of enzymes to catalyze chemical transformations offers unparalleled selectivity and sustainability. While still a nascent field for boronic acid synthesis, the development of engineered enzymes could provide a highly specific and environmentally benign route to novel DIMPBA derivatives. nih.gov Biocatalysis could be employed to introduce chiral centers or perform regioselective modifications that are challenging to achieve through conventional chemical methods.

Expanding the Scope of Cross-Coupling Methodologies for Precision Chemical Synthesis

This compound is an ideal substrate for a variety of cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecular architectures. nbinno.comchemrxiv.org The presence of two reactive iodine atoms and a boronic acid group allows for sequential and site-selective functionalization.

Suzuki-Miyaura Coupling: As a cornerstone of C-C bond formation, the Suzuki-Miyaura reaction will undoubtedly be a key tool for elaborating the DIMPBA scaffold. nbinno.com Future research will likely focus on developing more advanced catalytic systems that can achieve highly selective mono- or di-arylation at the iodine positions under milder and more sustainable conditions. The use of nanoreactors in aqueous media, for instance, represents a green approach to these couplings. nih.gov

Chan-Lam and Sonogashira Couplings: Beyond C-C bonds, the development of methodologies for C-N and C-O bond formation via Chan-Lam coupling and C-C triple bond formation through Sonogashira coupling, specifically tailored for di-iodinated phenylboronic acids like DIMPBA, would significantly broaden the accessible chemical space. This would enable the synthesis of novel heterocycles and extended π-systems with potential applications in materials science and medicinal chemistry.

C-H Activation: Direct C-H activation represents a highly atom-economical approach to molecular functionalization. illinois.edu Future research could explore the selective C-H activation of the DIMPBA core, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. This would provide a more direct and efficient route to novel derivatives.

Advanced Biological Applications and Potential Therapeutic Development Beyond Current Findings

Recent studies have highlighted the promising antibacterial and antibiofilm activities of this compound. researchgate.netacs.orgdntb.gov.uaesp.org Future research is expected to build upon these findings and explore a wider range of therapeutic applications.

Anticancer Potential: Phenylboronic acid derivatives have shown promise as anticancer agents. nih.govnih.govresearchgate.net The unique substitution pattern of DIMPBA could be leveraged to design novel compounds that target specific pathways in cancer cells. For instance, DIMPBA derivatives could be developed as enzyme inhibitors, such as proteasome inhibitors, or as agents that induce apoptosis. nih.gov The ability of phenylboronic acids to bind to sialic acids, which are overexpressed on the surface of many cancer cells, opens up avenues for targeted drug delivery. dongguk.eduacs.org

Antiviral Activity: The potential of phenylboronic acids as antiviral agents is an emerging area of research. nih.govmssm.edunih.gov The ability of boronic acids to interact with the carbohydrate structures present on the envelopes of many viruses could be exploited to develop novel viral entry inhibitors. nih.gov The presence of iodine in the DIMPBA structure may also contribute to its antiviral potential, as iodinated compounds have shown antiviral activity. dntb.gov.ua

Development of Bioactive Conjugates: The boronic acid moiety of DIMPBA can be used as a handle to conjugate it to other bioactive molecules, such as peptides, polymers, or nanoparticles. dongguk.edu This could lead to the development of multifunctional therapeutic agents with enhanced efficacy and targeted delivery. For example, DIMPBA-functionalized nanoparticles could be used for targeted antibacterial therapy or as imaging agents.

Green Chemistry Approaches in Boronic Acid Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical syntheses and processes. mdpi.com The future of this compound research will undoubtedly be shaped by a commitment to sustainability.

Use of Greener Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. bohrium.com Research into the use of water, ethanol, or other bio-derived solvents for the synthesis and reactions of DIMPBA and its derivatives will be crucial. nih.govrsc.org The development of solvent-free reaction conditions, as seen in mechanochemistry, is an even more desirable goal. nih.gov

Energy Efficiency: Reducing energy consumption is another important principle of green chemistry. acs.org The use of microwave irradiation or flow chemistry can often lead to significantly shorter reaction times and lower energy usage compared to conventional heating methods. nih.gov

Atom Economy and Waste Reduction: Future synthetic routes to DIMPBA derivatives will be evaluated based on their atom economy and the amount of waste generated. Methodologies that maximize the incorporation of starting material atoms into the final product and minimize the formation of byproducts will be favored.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-diiodo-2-methoxyphenylboronic acid, and what challenges arise during purification?

- Answer : The compound is typically synthesized via halogen-directed electrophilic substitution followed by Suzuki-Miyaura coupling. Key challenges include managing steric hindrance from the diiodo substituents and ensuring boronic acid stability under reaction conditions. Purification often requires recrystallization or chromatography to remove unreacted iodine and boronic acid byproducts. Purity validation via NMR (e.g., <sup>11</sup>B NMR for boron environment) and elemental analysis is critical .

Q. How is this compound characterized, and what analytical methods are essential?

- Answer : Characterization involves:

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm aromatic proton environments and methoxy group integration.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (403.74768 g/mol) and isotopic patterns from iodine .

- Elemental Analysis : Confirms C:H:B:O ratios.

- Thermal Analysis : Melting point determination (data not explicitly reported but inferred from analogs).

Q. What preliminary biological activity data exist for this compound?

- Answer : Antibacterial screens against Vibrio parahaemolyticus show moderate activity:

| Compound | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | 100 | 30.3 |

| Reference compound (IMBA) | 200 | 81.7 |

| The lower inhibition % compared to MIC suggests bacteriostatic rather than bactericidal effects . |

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence the bioactivity of halogenated phenylboronic acids?

- Answer : Comparative studies reveal:

- Iodine vs. Fluorine : Diiodo derivatives exhibit stronger π-π stacking with bacterial membranes but lower solubility, reducing bioavailability.

- Methoxy Group : Ortho-methoxy enhances steric shielding of the boronic acid, potentially reducing reactivity with bacterial targets.

- Key Insight : this compound’s MIC (100 µg/mL) is comparable to fluoro-iodo analogs, but growth inhibition disparities (30.3% vs. 24.1–81.7%) suggest off-target interactions or differential uptake .

Q. What experimental strategies resolve contradictions between MIC and growth inhibition data?

- Answer : Discrepancies (e.g., same MIC but variable inhibition %) require:

- Time-Kill Assays : To distinguish bactericidal vs. bacteriostatic effects.

- Biofilm Inhibition Tests : Assess if the compound disrupts biofilm formation at sub-MIC concentrations.

- Mechanistic Profiling : Fluorescence microscopy or ROS assays to identify cellular targets (e.g., membrane integrity vs. metabolic pathways) .

Q. How can computational modeling optimize the compound’s bioactivity?

- Answer :

- Docking Studies : Predict binding affinity to bacterial enzymes (e.g., penicillin-binding proteins).

- QSAR Models : Relate iodine/methoxy substituent positions to antibacterial activity.

- ADMET Prediction : Estimate solubility and metabolic stability to guide derivatization .

Q. What are the limitations of current antibacterial assays for halogenated phenylboronic acids?

- Answer :

- pH Sensitivity : Boronic acids’ reactivity varies with pH, affecting MIC reliability.

- Resistance Monitoring : Prolonged exposure may induce efflux pump upregulation.

- Standardization : Growth media composition (e.g., boron content) can artificially alter activity .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Steps :

Derivative Synthesis : Modify iodine/methoxy groups (e.g., 3-iodo-5-fluoro analogs).

Assay Selection : Include MIC, time-kill, and cytotoxicity (e.g., mammalian cell lines).

Data Analysis : Multivariate regression to correlate substituent properties (e.g., electronegativity, logP) with bioactivity .

Q. What purification techniques mitigate boronic acid degradation during synthesis?

- Recommendations :

- Low-Temperature Storage : Prevents boroxine formation.

- Chelating Agents : Add EDTA to suppress metal-catalyzed degradation.

- Lyophilization : For long-term storage of purified compounds .

Tables for Key Data

Table 1 : Comparative Antibacterial Activity

| Compound | MIC (µg/mL) | Growth Inhibition (%) | Target Organism |

|---|---|---|---|

| This compound | 100 | 30.3 | V. parahaemolyticus |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 | V. parahaemolyticus |

| Reference (IMBA) | 200 | 81.7 | V. parahaemolyticus |

| Source: Adapted from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.